Product packaging for 1-Hydroxybicyclo[3.3.1]nonan-3-one(Cat. No.:CAS No. 20498-02-6)

1-Hydroxybicyclo[3.3.1]nonan-3-one

Cat. No.: B1653920
CAS No.: 20498-02-6
M. Wt: 154.21 g/mol
InChI Key: ORACVJSFGOAVME-UHFFFAOYSA-N
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Description

1-Hydroxybicyclo[3.3.1]nonan-3-one (CAS 20498-02-6) is a chiral, sp3-rich bicyclic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound serves as a valuable three-dimensional scaffold in medicinal chemistry and organic synthesis. Its bicyclo[3.3.1]nonane core is a prominent structure in many biologically active natural products and is recognized for its desirable properties in drug discovery, including improved solubility and specificity in protein binding compared to flat aromatic structures . Researchers utilize this ketone primarily as a key synthetic intermediate for constructing complex molecular architectures . Its functional groups allow for further chemical modifications, enabling the exploration of chemical space and the development of compounds with novel biological activities . A significant area of application is in anticancer research, where derivatives of the bicyclo[3.3.1]nonane scaffold have shown promising activity, such as inhibiting cancer cell growth . The compound's structure makes it a potential building block for developing Heat Shock Protein 90 (HSP90) inhibitors and inhibitors of HIF-1 transcriptional activity, which are relevant targets in oncology and other disease areas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1653920 1-Hydroxybicyclo[3.3.1]nonan-3-one CAS No. 20498-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxybicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACVJSFGOAVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497731
Record name 1-Hydroxybicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20498-02-6
Record name 1-Hydroxybicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Hydroxybicyclo 3.3.1 Nonan 3 One

Chemical Transformations of the Hydroxyl and Ketone Functionalities

The interplay between the bridgehead hydroxyl group and the ketone at the C-3 position governs the chemical behavior of 1-hydroxybicyclo[3.3.1]nonan-3-one, allowing for a range of oxidative, reductive, and substitution reactions.

The oxidation of bicyclo[3.3.1]nonane derivatives has been explored as a route to various functionalized bicyclic compounds. While direct oxidation studies on this compound are not extensively detailed in the provided results, the oxidation of related diols and substituted alcohols within the bicyclo[3.3.1]nonane system provides insight into potential transformations. For instance, the oxidation of diols can lead to the corresponding diones. The oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol is a convenient method for synthesizing bicyclo[3.3.1]nonane-3,7-dione acs.org. Similarly, biotransformation studies on (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate show that the resulting diol can be further oxidized to the corresponding hydroxy-ketone or dione, although this was not observed under the specific experimental conditions used tandfonline.com. Domino Michael-aldol annulation reactions can produce 6-hydroxybicyclo[3.3.1]nonane-2,9-diones, which can then be oxidized to the corresponding bicyclo triketones ucl.ac.ukrsc.org. These examples suggest that oxidation of this compound would likely target the tertiary alcohol, potentially leading to a diketone, though the bridgehead position of the alcohol could present steric challenges.

Table 1: Examples of Oxidation Reactions in Bicyclo[3.3.1]nonane Systems

Starting Material Reagents/Conditions Product(s) Reference
7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol Not specified Bicyclo[3.3.1]nonane-3,7-dione acs.org
6-hydroxybicyclo[3.3.1]nonane-2,9-diones Not specified Bicyclo[3.3.1]nonane-2,6,9-triones ucl.ac.ukrsc.org

The reduction of the ketone functionality in bicyclo[3.3.1]nonane systems is a key transformation, often with significant stereochemical implications. The rigid chair-chair or chair-boat conformation of the bicyclic framework influences the facial selectivity of hydride attack. A notable example is the reduction of bicyclo[3.3.1]nonane-2,8-dione and its homologs using baker's yeast. This biocatalytic reduction proceeds with high enantioselectivity, affording (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one in 72-86% yield and with approximately 97% enantiomeric excess nih.gov. The absolute configuration of the product was confirmed by X-ray crystallographic analysis of its camphanic ester nih.gov. This demonstrates that enzymatic reductions can provide excellent stereocontrol in the synthesis of chiral hydroxy-substituted bicyclo[3.3.1]nonanes. Chemical reduction methods, while not detailed for the title compound in the search results, would be expected to yield diastereomeric diols, with the stereochemical outcome depending on the steric hindrance around the carbonyl group and the nature of the reducing agent.

Table 2: Enantioselective Reduction of a Bicyclo[3.3.1]nonane Dione

Substrate Biocatalyst Product Yield Enantiomeric Excess (e.e.) Reference

The functional groups of this compound and its derivatives are susceptible to both nucleophilic and electrophilic substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a triflate, to facilitate nucleophilic substitution. For instance, 1-hydroxybicyclo[3.3.1]nonan-2-one (an isomer of the title compound) was converted to its triflate derivative (2-oxobicyclo[3.3.1]non-1-yl triflate) to study its solvolysis acs.org. During methanolysis, this triflate undergoes nucleophilic substitution by the solvent to yield the corresponding methoxy (B1213986) ether, 1-methoxybicyclo[3.3.1]nonan-2-one, alongside rearranged products acs.org.

The ketone functionality allows for reactions at the α-carbon. The synthesis of polysubstituted bicyclo[3.3.1]nonane derivatives has been achieved through tandem Michael addition-intramolecular aldol (B89426) reactions, where enals react with 1,3-cyclohexanediones ucl.ac.ukucl.ac.ukrsc.org. This highlights the utility of nucleophilic additions to precursors in constructing the bicyclo[3.3.1]nonane scaffold. Furthermore, the reaction of 4-oxahomoadamantan-5-one (B1208449) with hydrazine (B178648) yields (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, which can then undergo further reactions, demonstrating the transformation of a ketone into other functional groups amenable to substitution researchgate.netorcid.org.

Intramolecular Rearrangements and Transannular Processes

The unique topology of the bicyclo[3.3.1]nonane skeleton, which often adopts a twin-chair conformation, brings remote positions into close spatial proximity. This facilitates intramolecular reactions, most notably transannular hydride shifts and rearrangements involving carbocationic intermediates.

Transannular hydride shifts are a hallmark of the bicyclo[3.3.1]nonane system, particularly between the C-3 and C-7 positions. electronicsandbooks.com This process is driven by the conformational proximity of a C-H bond to a reactive center across the ring. stir.ac.uk In the preferred twin-chair conformation, the distance between the C-3 and C-7 carbons is significantly shortened, facilitating the migration of a hydride ion (H⁻). electronicsandbooks.comcdnsciencepub.com

These shifts have been observed under both acidic and basic conditions. electronicsandbooks.comrsc.org For example, a base-catalyzed intramolecular 6,2-hydride shift was observed to occur stereospecifically in exo-6-hydroxybicyclo[3.3.1]-nonan-2-one rsc.org. Similarly, a degenerate base-catalyzed rearrangement via a specific 1,5-transannular hydride shift was identified in exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one stir.ac.uk. While strongly acidic conditions often promote such shifts, the solvolysis of exo-3-bicyclo[3.3.1]nonane derivatives also shows evidence of C(7)-C(3) hydride shifts, indicating their relevance in reactions proceeding through cationic intermediates. electronicsandbooks.comelectronicsandbooks.com The extent of these shifts is highly dependent on the specific substrate and reaction conditions. electronicsandbooks.com

The study of solvolysis reactions of bicyclo[3.3.1]nonane derivatives provides significant insight into the formation and fate of carbocationic intermediates. The solvolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate (6-OTf), a derivative of the enol form of this compound, has been investigated in detail. acs.org The reaction proceeds through a bridgehead α-carbonyl cation intermediate. This highly reactive species can undergo several competing pathways: capture by the solvent (methanol) to give a substitution product, or rearrangement. acs.org

Table 3: Product Distribution in the Methanolysis of 2-Oxobicyclo[3.3.1]non-1-yl Triflate (6-OTf) at 50°C

Product Structure Yield Reference
1-Methoxybicyclo[3.3.1]nonan-2-one (6-OMe) Substitution Product 38% acs.org
1-(Methoxymethyl)bicyclo[3.3.0]octan-2-one (13-OMe) Rearrangement Product 30% acs.org
2,3,5,6-Tetrahydro-3a,6a-methano-1H,4H-pentalen-1-one (12) Propellane-type Product 15% acs.org
Methyl bicyclo[3.2.1]octane-1-carboxylate (15-OMe) Rearrangement Product 5% acs.org

The formation of rearranged products, such as those with bicyclo[3.3.0]octane and bicyclo[3.2.1]octane skeletons, underscores the electronic and steric factors driving carbocationic rearrangements. acs.org The formation of a propellane-type product is particularly noteworthy, indicating a complex intramolecular cyclization pathway from the bridgehead cation. acs.org The stability and reactivity of these carbocationic intermediates are central to understanding the diverse outcomes of reactions involving this compound and its derivatives.

Skeletal Rearrangements Induced by Catalytic Conditions

The bicyclo[3.3.1]nonane skeleton, particularly when substituted with hydroxyl and keto groups, can undergo skeletal rearrangements under certain catalytic conditions. These transformations often involve transannular interactions, where atoms on opposite sides of the ring system interact. For instance, base-catalyzed equilibration of related bicyclic ketols can induce transannular hydride shifts. stir.ac.uk In the case of exo-2-hydroxybicyclo[3.3.1]nonan-6-one, treatment with a base in deuterated solvent resulted in a significant deuterium (B1214612) uptake, indicating a 2,6-hydride shift mechanism. stir.ac.uk

Furthermore, the conditions used to synthesize the bicyclic system can influence the final skeletal structure. Domino reactions, such as the Michael-aldol annulation of cycloalkane-1,3-diones with enals, are powerful methods for constructing these frameworks. rsc.org However, depending on the choice of solvent, base, and temperature, these reactions can sometimes yield rearranged products. rsc.org Instead of the expected bicyclo[3.3.1]nonane system, it is possible to form isomeric bicyclo[3.2.1]octane derivatives. rsc.org Studies have shown that certain endo-hydroxydiketones within the bicyclo[3.3.1]nonane family are prone to rearrangement. researchgate.net These findings highlight the delicate balance of reaction parameters required to maintain the integrity of the bicyclo[3.3.1]nonane core during its synthesis and subsequent transformations.

Derivatization and Functionalization Strategies

The functional groups of this compound provide reactive sites for a variety of chemical modifications, enabling the synthesis of a diverse range of analogues. These strategies are pivotal for exploring the chemical space around the bicyclo[3.3.1]nonane scaffold and for developing molecules with specific properties.

The introduction of heteroatoms and alkyl groups into the bicyclo[3.3.1]nonane framework is a common strategy to modulate its physicochemical and biological properties. The ketone at the C3 position is a prime site for nucleophilic attack to introduce new substituents. A related derivative, (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, has been used to synthesize a number of new derivatives containing nitrogen heteroatoms by reacting the hydrazide group with reagents like benzonitrile (B105546) and formamide. researchgate.net

More profound modifications can involve incorporating a heteroatom into the bicyclic skeleton itself. For example, a multi-step synthetic route starting from 9-hydroxybicyclo[3.3.1]nonane-2,6-dione has been developed to construct an all-bridge carbon-oxidized 2-azaadamantane (B3153908) skeleton, which incorporates a nitrogen atom into the core structure. acs.org The synthesis of bimorpholine derivatives has also been shown to be effective for catalyzing reactions to create functionalized bicyclic systems. researchgate.net These derivatizations demonstrate the versatility of the bicyclo[3.3.1]nonane core in generating structurally complex and diverse molecules.

An innovative derivatization strategy involves fusing the bicyclo[3.3.1]nonane moiety with other biologically relevant scaffolds, such as steroids. While the synthesis of various bicyclo[3.3.1]nonane analogues is well-documented, there is limited information on the preparation of steroid-bicyclo[3.3.1]nonane hybrids. ichem.mdresearchgate.net

A synthetic route has been developed to create such analogues using estradiol (B170435) or estrone (B1671321) as starting materials. ichem.mdresearchgate.net The process involves a sequence of reactions, including etherification, addition, nucleophilic substitution, and finally, cyclization to form the fused bicyclic system. ichem.mdresearchgate.net The chemical structures of these novel hybrid compounds were confirmed using NMR spectroscopy. ichem.mdresearchgate.net This approach combines the structural features of two distinct chemical classes, opening avenues for new molecular designs.

Table 1: Synthesis of Steroid-Bicyclo[3.3.1]nonane Analogues This table summarizes the synthesis of two steroid-bicyclo[3.3.1]nonane analogues from different steroid precursors.

Steroid Precursor Final Product Reported Yield Reference
17β-Estradiol Bicyclo[3.3.1]nonane-Estradiol Analogue 45% ichem.md

The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability and binding affinity, making fluorination a valuable tool in medicinal chemistry. ucl.ac.uk A key functionalization strategy for the bicyclo[3.3.1]nonane system involves the stereoselective incorporation of fluorine. ucl.ac.uk

Following the construction of the core bicyclic ketol scaffold via a Michael-aldol type annulation, the system can be further functionalized with electrophilic fluorine reagents. ucl.ac.uk This method has been successfully applied to create an extensive series of novel monofluorobicyclo[3.3.1]nonane derivatives. The process is noted for its high stereoselectivity and chemoselective introduction of the fluorine atom, affording specific isomers. ucl.ac.uk This approach allows for the creation of unique, three-dimensional fluorinated structures, paving the way for the exploration of new regions of chemical space. ucl.ac.uk

Structural Elucidation and Conformational Analysis of 1 Hydroxybicyclo 3.3.1 Nonan 3 One Systems

Advanced Spectroscopic Characterization

Spectroscopy offers a powerful suite of non-destructive techniques to probe the molecular structure, functional groups, and stereochemistry of 1-Hydroxybicyclo[3.3.1]nonan-3-one and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[3.3.1]nonane systems. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY and NOESY, allows for the unambiguous assignment of protons and carbons and provides deep insights into the molecule's conformation.

For this compound, specific proton signals reveal the connectivity and spatial relationships within the bicyclic framework. nih.gov The chemical shifts (δ) and coupling constants (J) are particularly informative about the dihedral angles between adjacent protons, which in turn helps to define the ring conformation. For instance, the ¹H NMR spectrum of this compound (28) has been reported, providing key data for its structural confirmation. nih.gov

Detailed NMR studies on related substituted bicyclo[3.3.1]nonan-3,7-diones have demonstrated the ability of this technique to distinguish between equatorial and axial substituents at C4, further highlighting its power in conformational analysis. publish.csiro.au Variable temperature ¹H NMR studies have also been employed to investigate dynamic processes, such as the activation energy of intramolecular hydride shifts in related hydroxybicyclo[3.3.1]nonanones. rsc.org

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
H-2 2.60 ddd, J = 16.0, 2.0, 2.0
H-2' 2.35 d, J = 16.0
H-4 2.50 m
H-4' 2.15 m
H-5 2.10 m
Other ring protons 1.50-2.00 m

Data sourced from a synthesis of compound 28. nih.gov

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon (C-3) typically appears significantly downfield (around 210 ppm), while the carbon bearing the hydroxyl group (C-1) is also shifted downfield (around 72 ppm). nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule. In this compound, the two most prominent features in the IR spectrum are the absorptions corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups.

The hydroxyl group typically exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen bonding. nih.gov The ketone's carbonyl group gives rise to a sharp, strong absorption band in the range of 1690-1720 cm⁻¹. The exact position of this peak can provide subtle clues about ring strain and conformation; for example, the C=O stretch in bicyclo[3.3.1]nonan-2-one is observed at 1690 cm⁻¹. oup.com In related bicyclic ketones, this absorption is often strong and found around 1703 cm⁻¹. nih.gov

When this compound is prepared in an enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) are essential for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Studies on chiral bicyclo[3.3.1]nonane derivatives, particularly enones and diketones, have shown that the sign of the Cotton effect in the CD spectrum can be directly related to the absolute configuration of the molecule. researchgate.netresearchgate.net The non-planar nature of the chromophores within the rigid bicyclic framework often leads to distinct CD spectra. For example, in related bicyclic enones, a positive Cotton effect in a bisignate CD curve was attributed to the nonplanarity of the chromophore. researchgate.net The absolute configuration of similar chiral hydroxybicyclo[3.3.1]nonanones has been definitively confirmed through methods like X-ray analysis of derivatives, which anchors the interpretation of the CD spectra. nih.gov

Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers structural clues. For this compound, the molecular formula is C₉H₁₄O₂. chemspider.comchemscene.com High-Resolution Mass Spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺).

The fragmentation of bicyclo[3.3.1]nonane systems under mass spectrometry conditions can be complex. Common fragmentation pathways for cyclic ketones often involve the loss of small neutral molecules like carbon monoxide (CO) and ethylene (B1197577) (C₂H₄). The rigid bicyclic structure will influence the fragmentation, and analysis of the resulting fragment ions can help to piece together the original structure. Mass spectral analysis has also been used effectively to determine the extent of deuterium (B1214612) labeling in studies of reaction mechanisms involving bicyclo[3.3.1]nonan-3-one derivatives. rsc.org

X-ray Crystallography for Precise Solid-State Geometry

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the bicyclic rings.

While a specific crystal structure for this compound is not detailed in the provided sources, extensive crystallographic analyses have been performed on closely related derivatives. cdnsciencepub.comiucr.org These studies are critical for understanding the geometric preferences of this ring system. For example, the X-ray structure of exo-7-hydroxybicyclo[3.3.1]nonan-3-one revealed a distorted chair-chair (di-chair) conformation. cdnsciencepub.com Similarly, X-ray diffraction of other substituted bicyclo[3.3.1]nonanones has confirmed the existence of both chair-chair and chair-boat conformations, depending on the nature and position of the substituents. cdnsciencepub.com These analyses provide detailed geometric parameters, including puckering parameters, which quantitatively describe the folding of the two six-membered rings. iucr.org The data also reveals intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Bicyclo[3.3.1]nonan-3-one Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.446
b (Å) 7.831
c (Å) 8.414
β (°) 94.42
Conformation Chair-Boat

Data for endo-7-methylbicyclo[3.3.1]nonan-3-one, which adopts a chair-boat conformation. cdnsciencepub.com

Conformational Isomerism and Dynamics

The bicyclo[3.3.1]nonane skeleton is conformationally mobile and can theoretically exist in several forms, including the chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB) conformations. vu.lt The parent, unsubstituted bicyclo[3.3.1]nonane preferentially adopts a flattened double-chair conformation to alleviate steric repulsion between the C3 and C7 endo protons.

The introduction of substituents, such as the ketone at C-3 and the hydroxyl group at C-1 in this compound, significantly influences the conformational landscape. The presence of an sp²-hybridized carbon at C-3 tends to flatten that ring. The conformational preference is a delicate balance between minimizing steric interactions and torsional strain.

Both NMR and X-ray crystallography have been instrumental in studying this isomerism. cdnsciencepub.com For many bicyclo[3.3.1]nonan-3-one derivatives, the chair-chair conformation is found to be the most stable. publish.csiro.au However, placing a bulky substituent in an endo position can destabilize the chair-chair form due to severe 1,3-diaxial-like interactions, favoring a chair-boat conformation where the substituent is on the boat ring. rsc.orgcdnsciencepub.com For example, while exo-7-hydroxybicyclo[3.3.1]nonan-3-one exists in a di-chair structure, the related endo-7-methyl isomer adopts a chair-boat conformation to relieve steric strain. cdnsciencepub.com The study of these systems provides fundamental insights into conformational analysis and the non-covalent interactions that govern molecular shape.

Chair-Chair, Chair-Boat, and Boat-Boat Conformations of Bicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a double chair (or twin-chair), a chair-boat, and a double boat. oregonstate.edu

Chair-Chair (Dichair) Conformation: This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane. In this arrangement, both six-membered rings adopt a chair-like shape. However, this ideal geometry is often distorted to alleviate steric strain between the hydrogen atoms at the C3 and C7 positions, which are directed towards each other in the endo positions. cdnsciencepub.com This interaction can cause a flattening of the chair rings. researchgate.net For many substituted bicyclo[3.3.1]nonan-3-ones, the dichair structure is the expected and observed conformation. cdnsciencepub.com

Chair-Boat Conformation: The introduction of certain substituents or structural constraints can make the chair-boat conformation more favorable. rsc.org For instance, in some 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, the bicyclic ring system adopts a chair-boat conformation. iucr.org The preference for a chair-boat form can be influenced by the nature of substituents on the nitrogen atoms in diazabicyclo[3.3.1]nonane systems; pyramidal bonding patterns tend to favor the chair-boat conformation. rsc.org In the case of exo-7-methylbicyclo[3.3.1]nonan-3-one, the chair-chair conformation is maintained, but the endo-isomer exists in a chair-boat conformation, with the ketone-containing ring as the chair. cdnsciencepub.com

Boat-Boat Conformation: The double boat conformation is generally the least stable due to significant steric hindrance and torsional strain. It is rarely observed experimentally in simple bicyclo[3.3.1]nonane derivatives.

The conformational equilibrium is a delicate balance of steric and electronic factors. In derivatives of this compound, the presence of the hydroxyl and keto groups can lead to intramolecular interactions that might stabilize one conformation over another. For example, some bicyclo compounds derived from 2,4,4-trimethylcyclohexane-1,3-dione have been found to possess boat-chair conformations, contrary to the usually adopted chair-chair forms. rsc.org

Table 1: Conformational Preferences in Substituted Bicyclo[3.3.1]nonanes

CompoundObserved ConformationReference
exo-7-Methylbicyclo[3.3.1]nonan-3-oneChair-Chair cdnsciencepub.com
endo-7-Methylbicyclo[3.3.1]nonan-3-oneChair-Boat cdnsciencepub.com
2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-oneChair-Boat iucr.org
Bicyclo compounds from 2,4,4-trimethylcyclohexane-1,3-dioneBoat-Chair rsc.org
exo-7-Hydroxybicyclo[3.3.1]nonan-3-oneDi-chair cdnsciencepub.com

Analysis of Transannular Interactions and Their Influence on Conformation

A defining feature of the bicyclo[3.3.1]nonane system is the presence of significant transannular interactions, which are through-space interactions between non-adjacent atoms. These interactions play a crucial role in determining the molecule's preferred conformation. mdpi.com

In the chair-chair conformation, the most notable transannular interaction is the steric repulsion between the endo-protons at C3 and C7. In the parent hydrocarbon, the distance between these carbon atoms is approximately 3.0 to 3.1 Å, leading to close contact between the hydrogens. researchgate.net This repulsion destabilizes the ideal dichair conformation, causing the two chair rings to flatten to increase the C3-C7 distance. cdnsciencepub.com

The introduction of functional groups can introduce new and more complex transannular interactions.

Orbital Interactions: In systems with pi-electron systems, such as bicyclo[3.3.1]nona-3,7-diene-2,6-dione, through-space homoconjugation between the pi-orbitals can be detected. mdpi.comacs.org

Exciton (B1674681) Coupling: In diastereomeric bicyclic dibenzoyl esters derived from bicyclo[3.3.1]nonane-2,6-dione, transannular interaction between the non-conjugated benzoate (B1203000) chromophores leads to exciton coupling observable in circular dichroism (CD) spectra. nih.gov

Cyclization Reactions: In certain dienes of the bicyclo[3.3.1]nonane family, transannular cyclization can be induced to form adamantane (B196018) structures. rsc.org

Table 2: C3-C7 Distance in Bicyclo[3.3.1]nonane Derivatives

CompoundC3-C7 Distance (Å)ConformationReference
Unsubstituted Bicyclo[3.3.1]nonane~3.080Flattened Chair-Chair researchgate.net
exo-7-Methylbicyclo[3.3.1]nonan-3-one3.004Chair-Chair cdnsciencepub.com

Spectroscopic and Computational Approaches to Conformational Preferences

A combination of spectroscopic methods and computational modeling is essential for a thorough conformational analysis of bicyclo[3.3.1]nonane systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. Proton and carbon-13 NMR spectra provide key information. For example, the chemical shifts and, particularly, the coupling constants of the bridgehead protons and the protons on the C3 and C7 atoms can help distinguish between chair and boat conformations. nih.goviucr.org The earlier analysis of endo-7-methylbicyclo[3.3.1]nonan-3-one by NMR spectroscopy correctly proposed a chair-boat structure, which was later confirmed by X-ray crystallography. cdnsciencepub.com

X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state. cdnsciencepub.com This technique has been used to definitively characterize numerous bicyclo[3.3.1]nonanone derivatives, confirming chair-chair, chair-boat, and distorted conformations. cdnsciencepub.comiucr.orgiucr.org Analysis of puckering parameters from crystallographic data offers a quantitative description of the ring conformations (e.g., chair, boat, envelope). iucr.orgiucr.org

Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy is highly sensitive to the molecule's three-dimensional structure. Transannular interactions between chromophores can give rise to characteristic bisignate Cotton effects or exciton coupling, which can be correlated with a specific absolute configuration and conformation. mdpi.comnih.gov

Computational Methods: Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to complement experimental data. mdpi.comnih.gov These methods can:

Calculate the geometries and relative energies of different possible conformers (chair-chair, chair-boat, etc.). mdpi.com

Predict spectroscopic properties (NMR shifts, vibrational frequencies) that can be compared with experimental results.

Analyze molecular orbitals to understand transannular electronic interactions like homoconjugation. mdpi.com

These combined approaches provide a comprehensive picture of the conformational landscape of complex molecules like this compound, revealing the subtle interplay of forces that govern their structure. nih.gov

Table 3: Analytical Techniques in Bicyclo[3.3.1]nonane Conformational Analysis

TechniqueInformation ProvidedExample ApplicationReference(s)
NMR SpectroscopyConformation in solution, coupling constants, chemical shiftsCharacterization of bispidinone derivatives nih.goviucr.org
X-Ray CrystallographyDefinitive solid-state structure, bond lengths, puckering parametersConfirmation of chair-boat structure in endo-7-methylbicyclo[3.3.1]nonan-3-one cdnsciencepub.comiucr.org
Circular DichroismChiroptical properties, exciton coupling, absolute configurationStudy of diastereomeric bicyclic dibenzoyl esters mdpi.comnih.gov
Computational ChemistryRelative energies of conformers, predicted spectroscopic data, orbital analysisInvestigation of homoconjugation in bicyclic dinitriles mdpi.comnih.gov

Applications of 1 Hydroxybicyclo 3.3.1 Nonan 3 One and Its Derivatives in Advanced Organic Synthesis and Material Science

Role as Building Blocks in the Synthesis of Complex Molecules

The bicyclo[3.3.1]nonane framework is a privileged structure found in numerous biologically active natural products and serves as a versatile starting point for complex synthetic targets. researchgate.netnih.gov Its inherent conformational properties and the ability to introduce substituents with precise spatial control make it an attractive synthon for synthetic chemists. researchgate.net

The bicyclo[3.3.1]nonane moiety is a core structural feature in a wide array of natural products, many of which exhibit significant biological activities, including anticancer properties. nih.govsmolecule.com Consequently, derivatives of 1-hydroxybicyclo[3.3.1]nonan-3-one are key intermediates in the total synthesis of these complex molecules.

One prominent family of natural products is the polyprenylated acylphloroglucinols (PPAPs), which possess a bicyclo[3.3.1]nonane core and display numerous medicinal properties. ucl.ac.uk Synthetic strategies toward the PPAP scaffold often involve the construction of this bicyclic system as a central step. ucl.ac.uk For instance, a novel one-pot Michael-aldol annulation process reacting substituted 1,3-cyclohexanediones with enals has been developed to efficiently produce highly substituted bicyclo[3.3.1]nonane derivatives, which are precursors to the PPAP core. ucl.ac.uk

Table 1: Examples of Natural Products with a Bicyclo[3.3.1]nonane Core

Natural Product Family/Compound Related Synthetic Application Source(s)
Polyprenylated Acylphloroglucinols (PPAPs) Serves as the core scaffold; synthesized via Michael-aldol annulation. ucl.ac.uk
Garsubellin A Contains the bicyclo[3.3.1]nonane moiety as a key structural element. vu.ltnih.gov
Huperzine A Features the bicyclo[3.3.1]nonane framework. vu.lt

Beyond natural product synthesis, this compound and its analogues are instrumental in building a wide range of architecturally complex polycyclic scaffolds. researchgate.net The rigid framework allows for ring expansion or contraction, further increasing its versatility as a building block. vu.lt This has been applied in the synthesis of adamantane-like scaffolds, which are valuable hydrophobic components in the design of new therapeutic agents. ub.edu

Methodologies such as tandem Michael addition-intramolecular aldol (B89426) reactions have been developed to create a diverse array of polysubstituted bicyclo[3.3.1]nonane and bicyclo[3.2.1]alkane compounds with good to high yield and stereoselectivity. ucl.ac.uk Researchers have also successfully synthesized novel fluorinated bicyclic scaffolds of interest to medicinal chemistry by further functionalizing the bicyclo[3.3.1]nonane system. ucl.ac.uk The ability to control the three-dimensional orientation of various substituents on this rigid structure is critical in determining the chemical and biological properties of the resulting molecules. ucl.ac.uk

Contributions to Asymmetric Catalysis and Chiral Ligand Design

The inherent chirality and well-defined geometry of bicyclo[3.3.1]nonane derivatives make them excellent scaffolds for the design of chiral ligands used in asymmetric catalysis. researchgate.netnih.gov The stereoselective reduction of prochiral precursors like bicyclo[3.3.1]nonane-2,6-dione can yield enantiomerically pure chiral alcohols, which are valuable intermediates for synthesizing chiral auxiliaries. nih.gov

Chiral C2-symmetric diene ligands based on the bicyclo[3.3.1]nonane framework have been designed and synthesized from enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione. researchgate.net When complexed with rhodium, these ligands have shown excellent catalytic activity and high enantioselectivity (up to 96% ee) in the conjugate addition of arylboronic acids to cyclic enones. researchgate.net The V-shape of the bicyclic scaffold, combined with chirality from functionalization at appropriate positions, is key to the effectiveness of these ligands. vu.lt The chiroptical properties of these molecules, arising from the transannular interaction between chromophores, have been extensively studied to understand their conformational behavior and guide ligand design. researchgate.net

Table 2: Applications in Asymmetric Catalysis

Catalyst/Ligand Type Reaction Type Key Feature Source(s)
Chiral Rhodium Complexes 1,4-Conjugate Addition C2-symmetric diene ligands based on the bicyclo[3.3.1]nonane framework. researchgate.net

Exploitation in Supramolecular Chemistry and Material Design

The unique V-shaped geometry of the bicyclo[3.3.1]nonane skeleton is a foundational element in the field of supramolecular chemistry. vu.lt This scaffold is used to construct pre-programmed synthons that can self-assemble into larger, ordered structures through non-covalent interactions. vu.ltlu.se

Derivatives of bicyclo[3.3.1]nonane are employed to create chiral, C2-symmetric supramolecular synthons that contain recognition patterns, such as hydrogen-bonding sites, at both ends of the molecule. vu.lt These V-shaped "cleft molecules" can then associate end-to-end to form complex tubular structures. vu.lt The predictable geometry of the bicyclic core, combined with the strategic placement of functional groups, allows for the rational design of these self-assembling systems. vu.lt While the synthetic chemistry of bicyclo[3.3.1]nonanes is well-developed, their application in supramolecular chemistry for creating materials like lattice inclusion hosts and crown ethers is a growing area of research. vu.lt

The defined, cleft-shaped cavity of bicyclo[3.3.1]nonane derivatives makes them ideal candidates for host-guest chemistry and molecular recognition. nih.gov These molecules can act as synthetic receptors, selectively binding to guest molecules. lu.se For example, a synthetic receptor based on a Tröger's base motif (which incorporates a related diazabicyclo[3.3.1]nonane core) fused with crown ether moieties has been developed for binding bisammonium ligands. lu.se

This ability to form inclusion complexes with a diverse range of guests has led to their use as ion receptors and "molecular tweezers". researchgate.netnih.gov The precise geometry and potential for chirality make these scaffolds useful for building rigid structures designed for the chiral discrimination of guest molecules. researchgate.net

Future Research Directions in Bicyclo[3.3.1]nonane Chemistry

The field of bicyclo[3.3.1]nonane chemistry is poised for significant advancement, driven by the continuous demand for novel molecular architectures in medicine and materials science. rsc.orgucl.ac.uk Future research is expected to focus on several key areas, including the development of innovative synthetic methodologies, the exploration of new applications in catalysis and supramolecular chemistry, and the expansion of their role in drug discovery.

A major thrust in future research will be the continued development of efficient and stereoselective synthetic methods. researchgate.net Organocatalysis has emerged as a powerful tool for constructing chiral bicyclo[3.3.1]nonane frameworks from prochiral starting materials through desymmetrization and cascade reactions. researchgate.netresearchgate.net Future efforts will likely focus on expanding the scope of these organocatalytic reactions to access an even greater diversity of chiral bicyclic and polycyclic structures, including heteroatom-containing analogues like aza-, oxa-, and thio-derivatives. researchgate.netresearchgate.net The development of catalytic asymmetric strategies to construct pseudo-natural products based on scaffolds like azabicyclo[3.3.1]nonane is a particularly promising avenue for creating new platforms for drug discovery. researchgate.net

The unique three-dimensional structure of the bicyclo[3.3.1]nonane scaffold makes it an ideal candidate for asymmetric catalysis and the design of novel ligands. rsc.orgresearchgate.net Research will continue to explore their use as chiral scaffolds to which catalytic moieties can be attached, and as ligands for metal-catalyzed reactions. Furthermore, their application in medicinal chemistry is rapidly expanding. rsc.orgnih.gov The scaffold is present in numerous biologically active natural products, and synthetic derivatives are being investigated as potential anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.govresearchgate.net A key future direction is the synthesis of sp³-rich compound libraries based on the bicyclo[3.3.1]nonane core to explore a wider chemical space for identifying new therapeutic leads. researchgate.netnih.gov For example, derivatives have been identified as novel inhibitors of heat shock protein 90 (HSP90) and hypoxia-inducible factor-1 (HIF-1), indicating their potential in oncology. researchgate.netnih.gov

In the domain of material science, the application of bicyclo[3.3.1]nonanes in supramolecular chemistry is a rapidly growing field. researchgate.netvu.ltlu.se Their rigid, cleft-like shape makes them excellent building blocks for host-guest systems, molecular receptors, and self-assembling materials. lu.selu.se Future research will likely focus on designing more complex, pre-programmed synthons to construct functional supramolecular architectures such as nanotubes, molecular cages, and responsive materials. vu.lt The ability to create amphiphilic monomers from PEGylated bicyclo[3.3.1]nonanes that self-assemble in aqueous environments opens up possibilities for applications in biomaterials and drug delivery systems. lu.se The synthesis of novel polymeric materials and combinatorial libraries using versatile derivatives like 2,6-dichloro-9-thiabicyclo[3.3.1]nonane also represents an exciting avenue for future exploration. mdpi.com

Table 2: Emerging Research Areas in Bicyclo[3.3.1]nonane Chemistry

Research Area Focus Potential Applications Key References
Asymmetric Synthesis Organocatalytic desymmetrization and cascade reactions to produce chiral bicyclo[3.3.1]nonanes. Chiral ligands, asymmetric catalysis, synthesis of enantiomerically pure drugs. researchgate.netresearchgate.netacs.org
Medicinal Chemistry Synthesis of sp³-rich compound libraries for biological screening; development of receptor ligands. Drug discovery (anticancer, neuroprotective), novel therapeutic agents (HSP90 inhibitors). rsc.orgresearchgate.netnih.govnih.gov
Supramolecular Chemistry Design of rigid synthons for self-assembly into ordered structures (e.g., tubes, aggregates). Host-guest chemistry, molecular sensors, functional nanomaterials, drug delivery. vu.ltlu.selu.se
Materials Science Incorporation into polymers; use of hetero-analogs as "click chemistry" scaffolds. Advanced polymers, combinatorial material libraries, functional surfaces. mdpi.com

Q & A

Basic: What synthetic methodologies are effective for preparing hydroxylated bicyclo[3.3.1]nonan-3-one derivatives?

Answer:
Hydroxylated derivatives are synthesized via aldol reactions (e.g., n-butyllithium-mediated enolate formation followed by aldehyde addition) . For example, N-benzylnorgranatanone reacts with benzaldehyde under cryogenic conditions (195 K) to yield racemic hydroxylated products. Purification involves recrystallization from heptane/dichloromethane or ethyl acetate . Mannich reactions are also employed for introducing nitrogen-containing substituents .

Advanced: How can stereochemical discrepancies in hydroxylated bicyclo[3.3.1]nonan-3-one derivatives be resolved experimentally?

Answer:
X-ray crystallography is critical for resolving absolute configurations. For instance, hydrogen bonding between hydroxyl and carbonyl groups in crystal lattices (e.g., O–H···O interactions at 2.76 Å) confirms stereochemistry . Chiral HPLC or enzymatic resolution may separate enantiomers, while computational tools (e.g., density functional theory) predict stereoelectronic effects .

Basic: What analytical techniques are essential for characterizing bicyclo[3.3.1]nonan-3-one derivatives?

Answer:
Key techniques include:

  • 1H NMR : Identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+Na]+ at m/z 358.1794) .
  • X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles .

Advanced: What computational models elucidate conformational dynamics of bicyclo[3.3.1]nonan-3-one systems?

Answer:
Molecular mechanics (MMFF) and DFT calculations model chair-boat transitions and substituent effects. Comparative studies with carbocyclic analogues (e.g., adamantane) reveal reduced strain in nitrogen- or sulfur-containing derivatives . 13C NMR chemical shifts correlate with calculated electron density distributions .

Basic: How are bicyclo[3.3.1]nonan-3-one derivatives applied in receptor-targeted drug design?

Answer:
These derivatives serve as scaffolds for 5-HT3 receptor antagonists. Hydroxylation at C-1/C-2 enhances binding affinity, as seen in granisetron analogues . Modifications to the azabicyclo core (e.g., N-benzylation) improve metabolic stability .

Advanced: What strategies enhance enantiomeric purity in hydroxylated derivatives?

Answer:

  • Chiral auxiliaries : Use enantiopure aldehydes during aldol reactions .
  • Recrystallization : Diastereomeric salts (e.g., tartaric acid derivatives) enable separation .
  • Dynamic resolution : Exploit kinetic control in asymmetric catalysis .

Advanced: How do heteroatoms (N, S) influence the reactivity of bicyclo[3.3.1]nonan-3-one systems?

Answer:
Heteroatoms alter electronic and steric properties:

  • 9-Thia derivatives : Exhibit similar conformations to carbocyclic analogues but increased polarity .
  • 9-Aza derivatives : Enhanced basicity facilitates protonation at physiological pH, improving bioavailability .

Basic: What challenges arise in crystallizing bicyclo[3.3.1]nonan-3-one derivatives?

Answer:
Hydrogen bonding and van der Waals interactions dominate packing. For example, intermolecular O–H···O bonds in racemic mixtures lead to centrosymmetric space groups (e.g., P21/c) . Synchrotron radiation improves data resolution for low-symmetry crystals .

Advanced: How do reaction conditions impact the regioselectivity of bicyclo[3.3.1]nonan-3-one functionalization?

Answer:

  • Temperature : Cryogenic conditions (−78°C) favor kinetically controlled enolate formation .
  • Solvent polarity : Tetrahydrofuran (THF) stabilizes intermediates via chelation .
  • Catalysts : Lewis acids (e.g., LDA) direct nucleophilic attack to less hindered positions .

Basic: What safety protocols are critical when handling bicyclo[3.3.1]nonan-3-one precursors?

Answer:

  • Use inert atmospheres (N2/Ar) for moisture-sensitive reagents (e.g., n-butyllithium) .
  • Employ fume hoods for volatile solvents (e.g., dichloromethane) .
  • Refer to GHS hazard codes (H302, H315) for toxicity and irritation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.